

# Application Notes and Protocols: N/TERT-1 Cell Culture with AMG9810 Treatment

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

N/TERT-1 cells are human keratinocytes immortalized through the expression of human telomerase reverse transcriptase (hTERT). These cells bypass senescence while retaining normal growth and differentiation characteristics, making them a valuable and reproducible model system for dermatological research and drug screening.[1][2] This document provides a detailed protocol for the culture of N/TERT-1 cells and their treatment with **AMG9810**, a selective and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4][5]

**AMG9810** has been shown to promote the proliferation of N/TERT-1 cells through the activation of the EGFR/Akt/mTOR signaling pathway.[6][7] These application notes offer a comprehensive guide for studying the effects of **AMG9810** on N/TERT-1 cells, including protocols for cell culture, drug treatment, and analysis of cellular responses.

## **Data Summary**

## **Table 1: N/TERT-1 Cell Culture Conditions**



Parameter	Recommendation
Cell Line	N/TERT-1 (Human Keratinocyte)
Morphology	Epithelial
Culture Medium	Keratinocyte-SFM (Serum-Free Medium) with supplements
Growth Conditions	37°C, 5% CO <sub>2</sub> , humidified incubator
Subculture	When cells reach 70-80% confluency
Seeding Density	2 x 10 <sup>4</sup> cells/well (96-well plate for assays)

**Table 2: AMG9810 Treatment Parameters** 

Parameter	Recommendation
Compound	AMG9810
Mechanism of Action	Selective and competitive TRPV1 antagonist
Solvent	Dimethyl sulfoxide (DMSO)
Working Concentrations	0.25, 0.5, 1, 5 μM in culture medium
Treatment Duration	24, 48, 72 hours for proliferation and cytotoxicity assays
Effect on N/TERT-1	Promotes proliferation via EGFR/Akt/mTOR pathway

# Experimental Protocols N/TERT-1 Cell Culture

#### Materials:

- N/TERT-1 cells
- Keratinocyte-SFM (Serum-Free Medium)



- Bovine Pituitary Extract (BPE) and Human Recombinant Epidermal Growth Factor (EGF) supplements
- Trypsin-EDTA solution (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-25 or T-75)
- 96-well plates
- Complete culture medium: Keratinocyte-SFM with BPE and EGF supplements.

### Protocol for Thawing and Culturing:

- Rapidly thaw the cryopreserved vial of N/TERT-1 cells in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
- Centrifuge at 125 x g for 5-7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete culture medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C in a humidified incubator with 5% CO2.
- Change the medium every 2-3 days.

#### Protocol for Subculturing:

- When cells reach 70-80% confluency, aspirate the culture medium.
- Wash the cell monolayer once with sterile PBS.
- Add 1-2 mL (for a T-75 flask) of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.



- Neutralize the trypsin by adding 4-5 mL of complete culture medium.
- Collect the cell suspension in a 15 mL conical tube and centrifuge at 125 x g for 5-10 minutes.
- Discard the supernatant, resuspend the cell pellet in fresh complete culture medium, and seed into new flasks at the desired density.

## **AMG9810 Treatment**

#### Materials:

- AMG9810 powder
- DMSO
- N/TERT-1 cells cultured as described above
- Complete culture medium

#### Protocol:

- Prepare a stock solution of AMG9810 in DMSO. For example, a 10 mM stock solution. Store at -20°C.
- On the day of the experiment, dilute the AMG9810 stock solution in complete culture medium to the desired final concentrations (e.g., 0.25, 0.5, 1, 5 μM). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
- Seed N/TERT-1 cells in a 96-well plate at a density of 2 x 10<sup>4</sup> cells per well in 100 μL of complete culture medium.[6]
- Incubate for 24 hours to allow for cell attachment.
- Remove the medium and add 100  $\mu$ L of the medium containing the different concentrations of **AMG9810** or the vehicle control (medium with the same concentration of DMSO).
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).



# **Cell Proliferation Assay (Example: MTS Assay)**

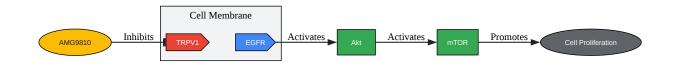
#### Materials:

- N/TERT-1 cells treated with AMG9810 as described above
- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
- 96-well plate reader

#### Protocol:

- At the end of the treatment period, add 20  $\mu L$  of CellTiter 96® AQueous One Solution to each well.[6]
- Incubate the plate for 1-4 hours at 37°C in a 5% CO<sub>2</sub> incubator.[6]
- Measure the absorbance at 490 nm using a 96-well plate reader.
- Calculate the cell proliferation relative to the vehicle control.

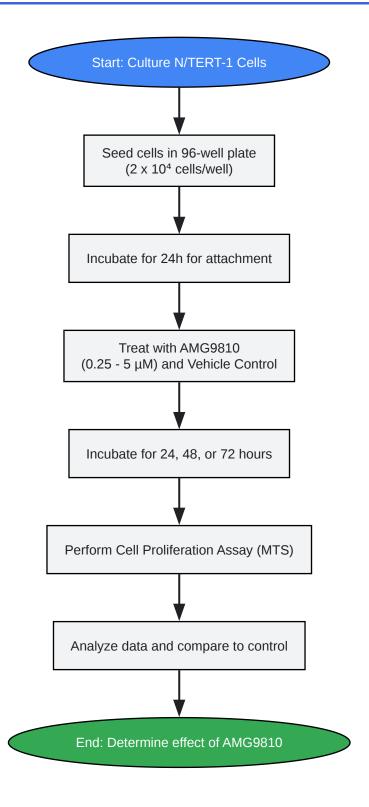
# **Visualizations**



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Caption: AMG9810 signaling pathway in N/TERT-1 cells.





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Caption: Workflow for AMG9810 treatment and proliferation assay.



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